Formoterol-D6 (Major)
CAS No.: 1020719-45-2
VCID: VC0196420
Molecular Formula: C19H18D6N2O6
Molecular Weight: 350.44
Purity: 97.5% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Description |
Formoterol-D6 (Major) is a stable isotope-labeled compound, specifically a mixture of diastereomers, used primarily as a selective β2-adrenergic receptor agonist. It is utilized in research and pharmaceutical applications, particularly in the study of asthma and other respiratory conditions. This compound is a deuterium-labeled version of formoterol, which is a well-known long-acting bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Applications and UsesFormoterol-D6 (Major) is primarily used as a reference standard in pharmaceutical research, particularly in studies involving adrenergic receptors and neurological drugs . Its role as a labeled compound allows researchers to trace its metabolism and interactions within biological systems more effectively. Research Findings and StudiesResearch involving Formoterol-D6 (Major) often focuses on its pharmacokinetics and pharmacodynamics as a labeled analog of formoterol. Formoterol itself is known for its high selectivity towards β2-adrenergic receptors, which makes it an effective bronchodilator with minimal cardiac side effects . The deuterium labeling enhances its utility in metabolic studies, allowing for precise tracking of its metabolic pathways. Pharmacokinetics of FormoterolFormoterol, the unlabeled counterpart, has a half-life of approximately 17 hours, which allows for once-daily dosing in many formulations . Its pharmacokinetics are characterized by a slow terminal elimination phase, which may require extended sampling periods in pharmacokinetic studies. |
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CAS No. | 1020719-45-2 |
Product Name | Formoterol-D6 (Major) |
Molecular Formula | C19H18D6N2O6 |
Molecular Weight | 350.44 |
IUPAC Name | N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide |
Standard InChI | InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/i1D3,9D2,13D |
SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O |
Purity | 97.5% by HPLC; 98% atom D |
Related CAS | 128954-45-0 (unlabelled) |
Synonyms | N-[2-Hydroxy-5-[1-hydroxy-2-[[1-[(4-methoxyphenyl)methyl-d2]ethyl-1,2,2,2-d4]amino]ethyl] phenyl]formamide |
Tag | Formoterol |
PubChem Compound | 45039298 |
Last Modified | Apr 15 2024 |
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